molecular formula C12H17NO B5807397 N-(2,4,6-trimethylphenyl)propanamide

N-(2,4,6-trimethylphenyl)propanamide

Cat. No.: B5807397
M. Wt: 191.27 g/mol
InChI Key: AQBZEZFDJWSZLE-UHFFFAOYSA-N
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Description

N-(2,4,6-Trimethylphenyl)propanamide is an organic compound characterized by a propanamide backbone substituted with a 2,4,6-trimethylphenyl group. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol.

Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-5-11(14)13-12-9(3)6-8(2)7-10(12)4/h6-7H,5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBZEZFDJWSZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trimethylphenyl)propanamide typically involves the reaction of 2,4,6-trimethylaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired propanamide derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process may involve continuous flow reactors to enhance yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-trimethylphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4,6-trimethylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,4,6-trimethylphenyl)propanamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research .

Comparison with Similar Compounds

Key Observations :

  • The 2,4,6-trimethyl substitution in the target compound enhances steric hindrance and lipophilicity compared to 2,6-dimethyl (Tocainide) or 2-methyl (Prilocaine) analogs. This may reduce metabolic clearance but limit solubility in aqueous environments .

Analogs with Heterocyclic or Functional Group Modifications

Compound Name (Cas No.) Functional Modifications Molecular Formula Molecular Weight (g/mol) Biological Relevance
1TZ Ligand () Indole-3-yl + methylideneamino substituent C₂₁H₂₄N₄O 348.44 Protein-binding ligand; chiral center enables stereospecific interactions
5417-0714 Screening Compound () Purinone-sulfanyl substituent C₂₀H₂₄N₄O₃S 400.49 Enzyme inhibition (e.g., kinases) due to purine mimicry
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide () 3-fluoro substitution on phenylamino group C₁₅H₁₅FN₂O 258.29 Enhanced electronic effects; potential CNS activity

Key Observations :

  • The 1TZ ligand () demonstrates how additional substituents (e.g., indole) can confer specificity for biological targets, a strategy applicable to optimizing this compound derivatives .
  • Fluorine substitution in 2-[(3-fluorophenyl)amino]-N-phenylpropanamide introduces electronegativity, improving metabolic stability and binding affinity compared to alkyl-substituted analogs .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : this compound’s logP is estimated to be higher than Tocainide (logP ~1.5) due to its three methyl groups, favoring membrane permeability but risking solubility limitations .
  • Steric Effects : The 2,4,6-trimethyl group may hinder binding to flat enzymatic active sites, unlike Prilocaine’s less bulky 2-methyl group, which facilitates rapid diffusion into tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4,6-trimethylphenyl)propanamide
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